
ATM-1001
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ATM-1001 is an inhibitor of the cancer-associated tropomyosin 3.1 (Tpm3.1), suppressing glucose-stimulated insulin secretion (GSIS) from the pancreatic islets.
Aplicaciones Científicas De Investigación
Performance Studies on ATM Networks : A study by Sarkar, Nisar, and Babbage (2012) examines the performance of Asynchronous Transfer Mode (ATM) networks in a university setting using simulation software, focusing on the impacts of application segment length and traffic type data on network performance (Sarkar, Nisar, & Babbage, 2012).
Discovering Research Collaborations : Cagliero, Garza, Kavoosifar, and Baralis (2018) utilized the Author-Topic Model (ATM) to analyze publication data and discover research collaborations among authors on various topics (Cagliero, Garza, Kavoosifar, & Baralis, 2018).
ATM Activation by Oxidative Stress : Guo, Kozlov, Lavin, Person, and Paull (2010) studied the ATM (ataxia-telangiectasia mutated) protein kinase and found that it is activated directly by oxidative stress, revealing a novel mechanism of cellular response to DNA damage (Guo et al., 2010).
ATM in Adipose Tissue Macrophages : Lumeng, Delproposto, Westcott, and Saltiel (2008) investigated the phenotypic switching of adipose tissue macrophages (ATMs) from an alternatively activated phenotype to a classically activated phenotype with obesity (Lumeng, Delproposto, Westcott, & Saltiel, 2008).
Alliance of Translational Medicine : Zavestovskaya (2018) discusses the formation of Russia's first Alliance of Translational Medicine (ATM), aiming to integrate biomedical technologies and address global health issues (Zavestovskaya, 2018).
Propiedades
Número CAS |
1860819-82-4 |
|---|---|
Nombre del producto |
ATM-1001 |
Fórmula molecular |
C30H36N4O |
Peso molecular |
468.65 |
Nombre IUPAC |
(9-(3-(Dimethylamino)propyl)-9H-carbazol-3-yl)(4-phenethylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C30H36N4O/c1-31(2)16-8-17-34-28-12-7-6-11-26(28)27-23-25(13-14-29(27)34)30(35)33-21-19-32(20-22-33)18-15-24-9-4-3-5-10-24/h3-7,9-14,23H,8,15-22H2,1-2H3 |
Clave InChI |
FNGKUNDTGSLAGH-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC2=C(C=C1)N(CCCN(C)C)C3=C2C=CC=C3)N4CCN(CCC5=CC=CC=C5)CC4 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
ATM-1001; ATM1001; ATM 1001 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2-Chloro-4-phenoxyphenyl)(4-(((3R,6S)-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)amino)-7h-pyrrolo[2,3-d]pyrimidin-5-yl)methanone](/img/structure/B605588.png)
![6-[5-[[[2-(Methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4-quinazolinamine](/img/structure/B605589.png)
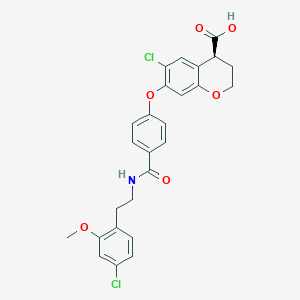
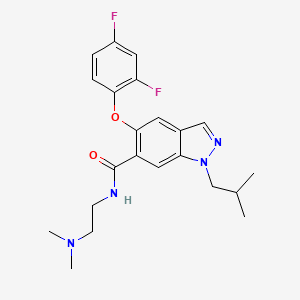
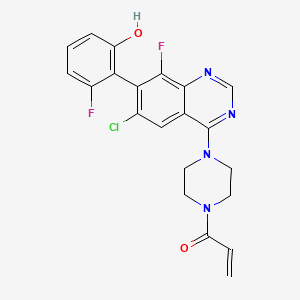
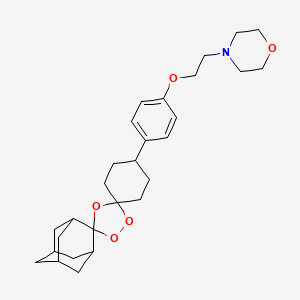
![2-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-N-(4-(2-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)ethoxy)ethoxy)phenyl)acetamide](/img/structure/B605597.png)
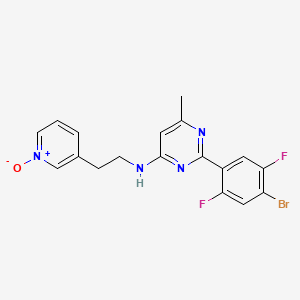
![3-[(2,4-dichlorophenyl)methoxy]-N-[(2,6-difluorophenyl)methyl]thiophene-2-carboxamide](/img/structure/B605607.png)